molecular formula C8H13NO2 B6279332 4-(2-hydroxyethyl)oxane-4-carbonitrile CAS No. 1874549-47-9

4-(2-hydroxyethyl)oxane-4-carbonitrile

Cat. No.: B6279332
CAS No.: 1874549-47-9
M. Wt: 155.2
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Description

4-(2-Hydroxyethyl)oxane-4-carbonitrile is a tetrahydro-2H-pyran (oxane) derivative substituted at the 4-position with a carbonitrile group and a 2-hydroxyethyl moiety. This compound combines the structural rigidity of the oxane ring with the polarity of the hydroxyl and nitrile groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydroxyethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents, while the nitrile group offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Properties

CAS No.

1874549-47-9

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with hydroxyethyl and nitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(2-hydroxyethyl)oxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-hydroxyethyl)oxane-4-carbonitrile with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications
This compound 2-Hydroxyethyl C₈H₁₃NO₂ 155.20 (calc.) High polarity, H-bond donor/acceptor Pharmaceutical intermediates, solvents
4-(2-Methoxyethyl)oxane-4-carbonitrile 2-Methoxyethyl C₉H₁₅NO₂ 169.22 Moderate polarity, ether linkage Organic synthesis
4-(3-Methoxyphenyl)oxane-4-carbonitrile 3-Methoxyphenyl C₁₃H₁₅NO₂ 217.26 Aromatic, hydrophobic Material science
4-[3-(Trifluoromethyl)phenyl]oxane-4-carbonitrile 3-Trifluoromethylphenyl C₁₃H₁₂F₃NO 255.24 Electron-withdrawing, lipophilic Agrochemicals, fluorophores
4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile 4-Benzyloxyphenyl C₁₉H₁₉NO₂ 293.36 Bulky, π-π interactions Liquid crystals, polymers
Key Observations:
  • Polarity: The hydroxyethyl derivative exhibits higher polarity than methoxyethyl or aromatic analogs due to the hydroxyl group, enhancing solubility in aqueous or polar organic solvents (e.g., DMSO, ethanol) .
  • Reactivity : The nitrile group in all compounds allows for nucleophilic additions or reductions. The hydroxyethyl group may undergo oxidation to a ketone or esterification, while methoxyethyl analogs are more stable toward oxidation .
  • Steric Effects: Bulky substituents like benzyloxy (C₁₉H₁₉NO₂) hinder ring conformational flexibility, impacting binding in biological systems .

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